molecular formula C10H19NO2 B12492383 N-(cyclohexylmethyl)alanine

N-(cyclohexylmethyl)alanine

Cat. No.: B12492383
M. Wt: 185.26 g/mol
InChI Key: WJKDLPNPTVIUID-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)alanine is a modified alanine derivative where the amino group is substituted with a cyclohexylmethyl moiety.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(cyclohexylmethylamino)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)

InChI Key

WJKDLPNPTVIUID-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclohexylmethyl)alanine can be synthesized through several methods. One common approach involves the alkylation of alanine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Another method involves the use of dendrimeric intermediates. In this approach, dendrimers with a pentaerythritol core are used to obtain N-alkyl-β-amino acids and their esters in a one-pot reaction with friendly reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs the Strecker synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia. This method yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)alanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)alanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in amino acid metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Research Findings and Contradictions

  • Quantum Mechanical Studies: Cyclohexylmethyl-substituted xanthines (e.g., compound 10d in ) show enhanced binding to adenosine receptors due to hydrophobic interactions. This suggests this compound could similarly optimize ligand-receptor interactions in peptide therapeutics .
  • Toxicity Discrepancies: While N-Methylcyclohexylamine is moderately toxic, alanine derivatives generally exhibit lower toxicity profiles, highlighting the importance of the amino acid backbone in reducing adverse effects .
  • Synthetic Challenges : Bulky cyclohexylmethyl groups may complicate solid-phase peptide synthesis, requiring optimized coupling reagents compared to smaller substituents like methyl .

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